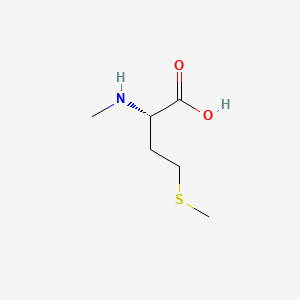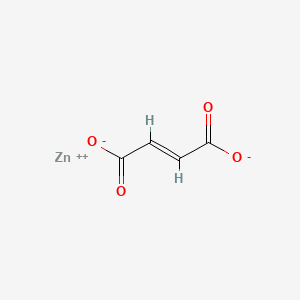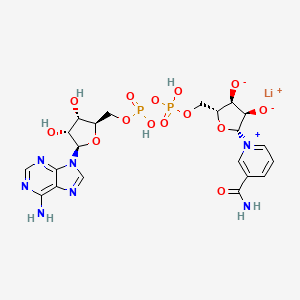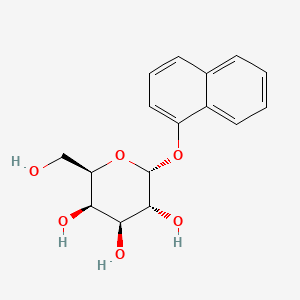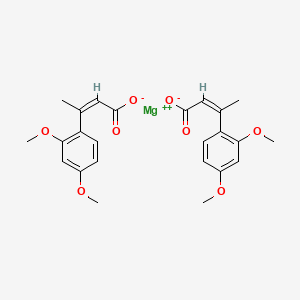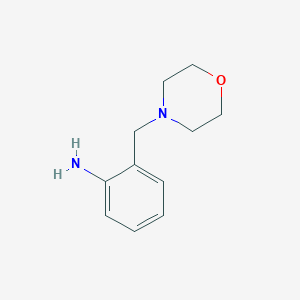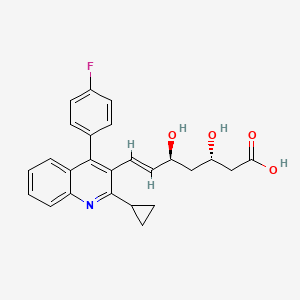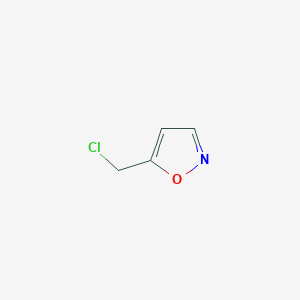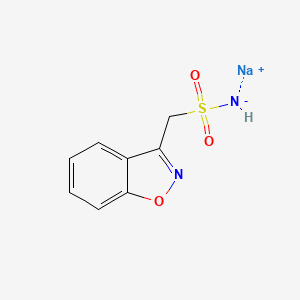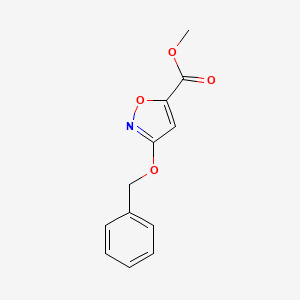
Methyl 3-(benzyloxy)isoxazole-5-carboxylate
Übersicht
Beschreibung
“Methyl 3-(benzyloxy)isoxazole-5-carboxylate” is a chemical compound with the molecular formula C12H11NO4 . It is related to Methyl 5-Methyl-3-isoxazolecarboxylate, which is used in the synthesis of Leflunomide, an antirheumatic compound used to treat rheumatoid arthritis and psoriatic arthritis .
Synthesis Analysis
The synthesis of isoxazole derivatives has been a field of interest for many years due to their wide range of biological activities . In one synthetic route, the intermediate was cyclized with the help of NH2OH·HCl in refluxing methanolic condition for 2–3 hours, yielding methyl 5-phenylisoxazole-3-carboxylate . This intermediate was then reacted with hydrazine hydrate in refluxing methanolic condition for 3–5 hours, yielding 5-phenylisoxazole-3-carbohydrazide .Molecular Structure Analysis
The molecular structure of “Methyl 3-(benzyloxy)isoxazole-5-carboxylate” consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass of the molecule is 233.220 Da .Chemical Reactions Analysis
Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis
“Methyl 3-(benzyloxy)isoxazole-5-carboxylate” is a white to off-white crystalline powder . Its molecular weight is 233.220 Da .Wissenschaftliche Forschungsanwendungen
Synthesis of Isoxazole-Fused Heterocycles
Research by Roy, Rajaraman, and Batra (2004) describes the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate, a precursor to obtain 3-aryl-5-formyl-isoxazole-4-carboxylate. The products from this study were used as substrates for synthesizing isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004).
Domino Isoxazole-Isomerization
Serebryannikova et al. (2019) reported the first synthesis of isoxazole-4-carboxylic acid derivatives by domino isoxazole-isoxazole isomerization. This process involves Fe(II)-catalyzed isomerization leading to the formation of isoxazole-4-carboxylic esters and amides (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).
Scaffold for Synthesis of Functionalized Isoxazoles
Ruano, Fajardo, and Martín (2005) developed a scaffold using methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).
Isoxazoles in Pharmaceutical Chemistry
İde, Topacli, and Bayari (1996) analyzed the crystal and molecular structure of an antidepressant drug derived from isoxazole chemistry. Their findings provide insights into the structural characteristics of isoxazole-based pharmaceuticals (İde, Topacli, & Bayari, 1996).
Biological Activity in Microbial Growth
Denton et al. (2021) explored the biological activity of a compound derived from isoxazole chemistry, showing its potential significance in microbial growth and possibly in stem cell research (Denton, Urquilla, Merrer, & Sumner, 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-phenylmethoxy-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-15-12(14)10-7-11(13-17-10)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONHWSHWVRBGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415892 | |
| Record name | Methyl 3-(benzyloxy)isoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzyloxy)isoxazole-5-carboxylate | |
CAS RN |
205115-22-6 | |
| Record name | Methyl 3-(benzyloxy)isoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1588039.png)
